molecular formula C9H7FN2S B3365535 4-(4-Fluorophenyl)-1,3-thiazol-5-amine CAS No. 1240529-46-7

4-(4-Fluorophenyl)-1,3-thiazol-5-amine

Cat. No.: B3365535
CAS No.: 1240529-46-7
M. Wt: 194.23
InChI Key: UFSGAXJZAHDSGD-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-1,3-thiazol-5-amine” is likely to be an aromatic compound due to the presence of a phenyl group and a thiazole ring. The phenyl group is a six-membered aromatic ring (benzene) with one hydrogen replaced by another element or group. The thiazole ring is a type of heterocycle that is similar to benzene but has a sulfur atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the sp2 hybridization of the atoms in the aromatic rings. The presence of the electronegative fluorine atom would create a polar bond with the adjacent carbon atom, potentially giving the molecule a dipole moment .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the amine group and the fluorine atom. The amine group can act as a nucleophile or base, while the C-F bond is usually quite stable but can undergo nucleophilic aromatic substitution under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of an amine group could make the compound a weak base .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many biologically active phenylpiperazines act as ligands for various neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with “4-(4-Fluorophenyl)-1,3-thiazol-5-amine” would depend on various factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions for research on “4-(4-Fluorophenyl)-1,3-thiazol-5-amine” could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, or as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGAXJZAHDSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300693
Record name 4-(4-Fluorophenyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-46-7
Record name 4-(4-Fluorophenyl)-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,3-thiazol-5-amine
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